molecular formula C16H22O8 B1258976 Bidenoside D

Bidenoside D

Cat. No.: B1258976
M. Wt: 342.34 g/mol
InChI Key: TZGLJFHSHFYCQU-UBQKELDWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bidenoside D is a flavonoid glycoside hypothesized to belong to the same chemical family as Bidenoside C, given the nomenclature similarity. Flavonoid glycosides are commonly found in plants such as Bidens pilosa and Carthamus tinctorius (safflower), where they exhibit anti-inflammatory, anti-cancer, and metabolic regulatory activities . This compound is presumed to share a glycosidic linkage structure, where a sugar moiety (e.g., glucose) is attached to a flavonoid aglycone, enhancing solubility and bioavailability compared to non-glycosylated counterparts.

Properties

Molecular Formula

C16H22O8

Molecular Weight

342.34 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-3,10-dihydroxydec-8-en-4,6-diynoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H22O8/c17-8-5-3-1-2-4-6-11(19)7-9-23-16-15(22)14(21)13(20)12(10-18)24-16/h3,5,11-22H,7-10H2/b5-3+/t11?,12-,13-,14+,15-,16-/m1/s1

InChI Key

TZGLJFHSHFYCQU-UBQKELDWSA-N

Isomeric SMILES

C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(C#CC#C/C=C/CO)O

Canonical SMILES

C(COC1C(C(C(C(O1)CO)O)O)O)C(C#CC#CC=CCO)O

Synonyms

8E-decaene-4,6-diyn-3,10-dihydroxy-1-O-beta-D-glucopyranoside
bidenoside D

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key properties of Bidenoside D and its analogs based on available evidence:

Compound Molecular Formula Molecular Weight Source Biological Activity Key Applications
This compound Not reported Not reported Hypothesized: Bidens spp. Inferred: Anti-inflammatory, DPP-IV inhibition (analogous to Bidenoside C) Potential use in diabetes, cancer therapy (extrapolated from Bidenoside C)
Bidenoside C C₁₆H₂₂O₆ 310.34 Carthamus tinctorius, Coreopsis lanceolata Anti-proliferative (IC₅₀: 9.6–64.9 µM for DPP-IV inhibition), anti-inflammatory TCM formulations (e.g., An Erning granules), diabetic therapeutics
Kaempferol 3-glycoside C₂₁H₂₀O₁₁ 448.38 Carthamus tinctorius Antioxidant, Nrf-2/HO-1 pathway modulation, vascular inflammation reduction Cardiovascular disease management

Pharmacokinetic and Pharmacodynamic Contrasts

  • Bidenoside C: Exhibits high bioavailability in herbal formulations, with significant blood concentration-time curve (AUC) values in preclinical models. Its lipophilic nature allows better absorption in traditional "powder" formulations compared to aqueous extracts .
  • This compound: Limited data exist, but structural similarity to Bidenoside C suggests comparable absorption mechanisms. However, differences in glycosylation patterns may alter metabolic stability or target specificity.
  • This contrasts with Bidenoside C’s broader activity in cancer cell lines .

Mechanistic Differences

  • DPP-IV Inhibition: Bidenoside C and related polyacetylene glycosides from Coreopsis lanceolata show potent DPP-IV inhibition (IC₅₀: 9.6–64.9 µM), a key target in type 2 diabetes therapy . This compound’s efficacy in this pathway remains unverified.
  • Anti-Cancer Activity: Bidenoside C’s anti-proliferative effects are linked to flavonoid-mediated apoptosis pathways, while Kaempferol 3-glycoside primarily modulates oxidative stress responses .

Q & A

Q. How can researchers optimize this compound’s synthetic analogs for enhanced stability without compromising activity?

  • Methodological Answer : Employ semi-synthetic modifications (e.g., acetylation of hydroxyl groups) and test stability under physiological pH/temperature. Compare analog bioactivity via parallel artificial membrane permeability assays (PAMPA) .

Data Presentation & Reproducibility

Q. Example Table: Comparative Bioactivity of this compound Analogs

AnalogIC₅₀ (µM) Anti-inflammatoryLogPPlasma Stability (t₁/₂, h)
BD-112.3 ± 1.22.14.7
BD-28.9 ± 0.81.76.2
Reference15.0 ± 2.01.53.5

Source: Hypothetical data based on standardized assay protocols

Key Considerations for Researchers

  • Feasibility : Prioritize assays with measurable endpoints (e.g., IC₅₀, EC₅₀) and ensure access to analytical infrastructure .
  • Theoretical Alignment : Link findings to established mechanisms (e.g., apoptosis pathways) to contextualize novelty .
  • Data Transparency : Share raw spectra, dose-response curves, and statistical code in open-access repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.